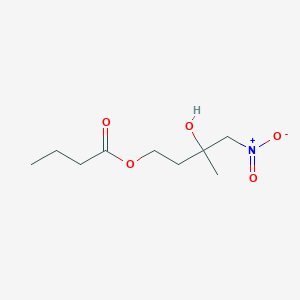
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound’s structure includes a butyryloxy group, a methyl group, a hydroxy group, and a nitro group, making it a multifunctional molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane can be achieved through various synthetic routes. One common method involves the esterification of 2-methyl-2-hydroxybutanoic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting ester is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and nitration processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Butyryloxy-2-methyl-2-oxobutanoic acid.
Reduction: 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane.
Substitution: 4-Butyryloxy-2-methyl-2-hydroxy-1-alkoxybutane or 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane.
Applications De Recherche Scientifique
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ester groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane
- 4-Butyryloxy-2-methyl-2-oxobutanoic acid
- 4-Butyryloxy-2-methyl-2-hydroxy-1-alkoxybutane
Uniqueness
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane is unique due to the presence of both a nitro group and a hydroxy group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
129501-31-1 |
|---|---|
Formule moléculaire |
C9H17NO5 |
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
(3-hydroxy-3-methyl-4-nitrobutyl) butanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-4-8(11)15-6-5-9(2,12)7-10(13)14/h12H,3-7H2,1-2H3 |
Clé InChI |
YJKYJMRZKHQNQI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCC(C)(C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
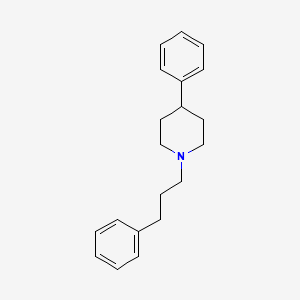
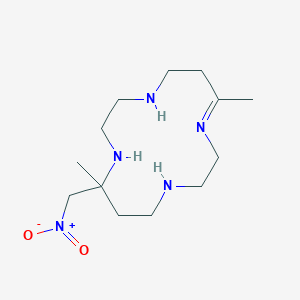
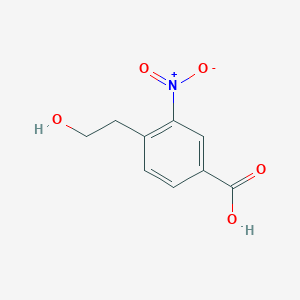
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)
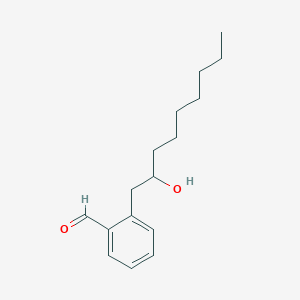
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
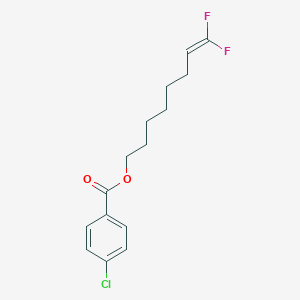
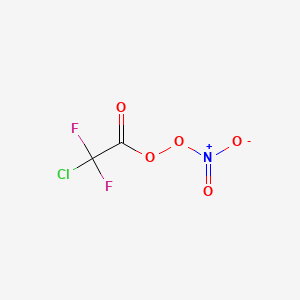
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

